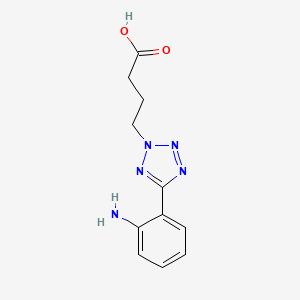

4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-(2-Aminophenyl)-2H-tetrazol-2-yl)butanoic acid (4-APB) is a synthetic compound belonging to the class of organic compounds known as tetrazoles. It is a white solid with a melting point of 200-205°C. 4-APB is a potent agonist of the metabotropic glutamate receptor 5 (mGluR5), which makes it a promising tool for studying the role of this receptor in neuronal signaling. 4-APB has been used in a variety of scientific research applications, including studies of neuronal plasticity, synaptic plasticity, and learning and memory.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such as serine–pyruvate aminotransferase . This enzyme plays a crucial role in the metabolism of amino acids.

Mode of Action

This interaction could potentially alter the metabolic pathways involving the target enzyme .

Biochemical Pathways

Given its potential interaction with serine–pyruvate aminotransferase, it may influence amino acid metabolism .

Result of Action

Based on its potential interaction with serine–pyruvate aminotransferase, it may influence the levels of certain amino acids in the body .

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid is its high potency and selectivity for mGluR5. This makes it an ideal tool for studying the effects of mGluR5 activation on neuronal plasticity, synaptic plasticity, and learning and memory. However, this compound is also a relatively expensive compound, which can be a limitation for some lab experiments.

Future Directions

There are a variety of potential future directions for the use of 4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid in scientific research. For example, this compound could be used to study the effects of mGluR5 activation on other signaling pathways, such as the PI3K/Akt pathway. In addition, this compound could be used to study the effects of mGluR5 activation on other physiological processes, such as cell proliferation and differentiation. Finally, this compound could be used to study the effects of mGluR5 activation on behavior, such as spatial learning and social behavior.

Synthesis Methods

4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid can be synthesized by a two-step process. The first step involves the reaction of 2-amino-5-chlorobenzophenone with potassium thiocyanate in the presence of a base, such as sodium hydroxide, to give the thiocyanate salt of this compound. The second step involves the reaction of the thiocyanate salt with an acid, such as hydrochloric acid, to yield the free base of this compound.

Scientific Research Applications

4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid has been used in a variety of scientific research applications, including studies of neuronal plasticity, synaptic plasticity, and learning and memory. It has been used to study the effects of mGluR5 activation on intracellular calcium levels, and to explore the role of mGluR5 in the regulation of synaptic plasticity. In addition, this compound has been used to study the effects of mGluR5 activation on learning and memory.

properties

IUPAC Name |

4-[5-(2-aminophenyl)tetrazol-2-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c12-9-5-2-1-4-8(9)11-13-15-16(14-11)7-3-6-10(17)18/h1-2,4-5H,3,6-7,12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRCUYJRGWVERY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(N=N2)CCCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B2914341.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914342.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2914344.png)

![3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2914345.png)

![4-[3-(3-Chlorophenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2914346.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2914349.png)

![4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2914353.png)

![2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914356.png)

![4-[Benzyl(methyl)amino]oxolan-3-ol](/img/structure/B2914358.png)

![2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2914362.png)